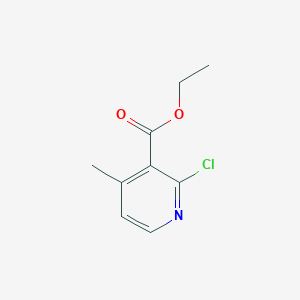

4-Bromo-3-fluorobenzyl bromide

Übersicht

Beschreibung

4-Bromo-3-fluorobenzyl bromide (4-BFBB) is an organic compound that is widely used in scientific research applications. It is a colorless liquid with a boiling point of 169-170°C and a melting point of -13°C. It is a brominated derivative of benzyl bromide and has a molar mass of 250.02 g/mol. 4-BFBB is a versatile compound that has been used in various fields of research, such as organic synthesis, biochemistry, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Alkylation of Sulfamic Esters

4-Bromo-3-fluorobenzyl bromide has been used in the alkylation of sulfamic esters under liquid–liquid phase transfer conditions. This process leads to the preparation of either N-dialkyled products or corresponding ethers, depending on the nature of the sulfamic ester involved (Debbabi, Beji, & Baklouti, 2005).

As a Protecting Group for Alcohols

The compound has been instrumental in the development of new protecting groups for alcohols. For example, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, introduced via the readily prepared benzyl bromide, is a novel benzyl ether-type protecting group. This group is stable under oxidizing conditions and is compatible with various synthesis processes, such as in the stereocontrolled synthesis of beta-mannopyranosides (Crich, Li, & Shirai, 2009).

In Radiopharmaceuticals

In radiopharmaceutical research, this compound has been utilized in the synthesis of potential ligands for clinical PET studies. For instance, it was used in the synthesis of 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, a potential histamine H3 receptor ligand (Iwata et al., 2000).

In Crystal Structure Synthesis

This compound has also been involved in the synthesis of complex crystal structures. For instance, it played a role in the preparation of complexes such as [1-(4'-bromo-2'-fluorobenzyl)pyridinium]_2 [Ni(mnt)_2], highlighting its utility in inorganic chemistry and material science (Jing & Img, 2003).

Synthesis of Fluorinated α-Amino Acids

It has been used in the preparation of fluorinated α-amino acids, which are significant in positron emission tomography (PET). An optimized synthesis process involving this compound has been developed, enhancing the efficiency of radiopharmaceutical production (Zaitsev et al., 2002).

As a Corrosion Inhibitor

In a study focused on corrosion constraint, a related compound, 3-(4-fluorobenzyl)-1-methyl-1H-imidazol-3-ium bromide, demonstrated significant inhibition effectiveness, suggesting potential applications of similar compounds in corrosion prevention (Bhaskaran et al., 2019).

Safety and Hazards

4-Bromo-3-fluorobenzyl bromide is classified as a dangerous compound. It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and ensuring adequate ventilation .

Zukünftige Richtungen

The market for 4-Bromo-3-fluorobenzyl bromide is expected to witness significant growth from 2024 to 2031, fueled by technological advancements, rising demand, and favorable government policies . Increasing consumer awareness and a trend towards sustainable and eco-friendly products are also likely to contribute to this growth .

Wirkmechanismus

Target of Action

4-Bromo-3-fluorobenzyl bromide, also known as 1-bromo-4-(bromomethyl)-2-fluorobenzene, is a type of organic compound that is primarily used as a reagent in the synthesis of a wide range of biologically active compounds . The primary targets of this compound are typically other organic compounds that it reacts with during the synthesis process.

Mode of Action

The mode of action of this compound involves its interaction with other organic compounds during synthesis. As a brominated compound, it can participate in various types of reactions, including nucleophilic substitution reactions . In these reactions, the bromine atoms in the compound can be replaced by other groups, leading to the formation of new compounds.

Result of Action

The result of the action of this compound is the synthesis of new compounds. The exact molecular and cellular effects of these compounds would depend on their specific structures and properties. For example, compounds synthesized using this compound have been used in the development of antidiabetic drugs, antiviral agents, and anticancer agents .

Biochemische Analyse

Biochemical Properties

4-Bromo-3-fluorobenzyl bromide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is often used as a reagent in the synthesis of biologically active compounds. The compound can form covalent bonds with nucleophilic sites on proteins, such as thiol groups in cysteine residues, leading to the modification of protein function. Additionally, this compound can interact with enzymes involved in metabolic pathways, potentially inhibiting or altering their activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modifying proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with key signaling proteins can lead to alterations in signal transduction, impacting processes such as cell growth, differentiation, and apoptosis . Furthermore, this compound can affect gene expression by modifying transcription factors or other regulatory proteins, leading to changes in the expression of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and enzymes. This binding can result in enzyme inhibition or activation, depending on the specific target and the nature of the interaction. Additionally, this compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins, thereby influencing cellular processes at the genetic level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in protein activity and gene expression . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in protein activity, enzyme function, and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or apoptosis

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the compound’s accumulation and distribution, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism

Eigenschaften

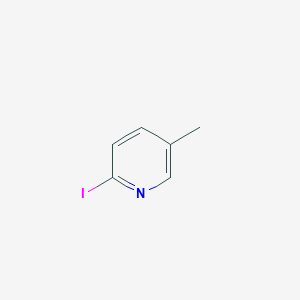

IUPAC Name |

1-bromo-4-(bromomethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVNLHLMJSMARX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470290 | |

| Record name | 4-Bromo-3-fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127425-73-4 | |

| Record name | 4-Bromo-3-fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(bromomethyl)-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

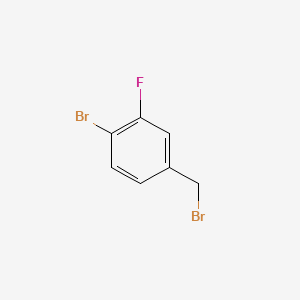

![2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B1339573.png)

![5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1339577.png)